molecular formula C19H17N3O B4576903 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4576903
M. Wt: 303.4 g/mol
InChI Key: WGBOGMSIYMYTSZ-UHFFFAOYSA-N
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Description

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine

Scientific Research Applications

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, DNA replication, and protein synthesis, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one include other benzimidazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

    1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound has a similar pyrimidine core but differs in its substitution pattern and reactivity.

    4-(1H-benzimidazol-2-yl)aniline: This compound features a benzimidazole core with an aniline substituent, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a range of applications in various fields.

Properties

IUPAC Name

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-14(2)21(12-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)22(19)18(13)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBOGMSIYMYTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 3
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 4
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 6
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

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